molecular formula C18H23F3N2O5S B12500647 ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate CAS No. 5819-52-3

ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate

Cat. No.: B12500647
CAS No.: 5819-52-3
M. Wt: 436.4 g/mol
InChI Key: BXVSKXWPXKQTOL-UHFFFAOYSA-N
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Description

Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H23F3N2O5S and its molecular weight is 436.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate, also referred to by its CAS number 5819-52-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18H23F3N2O5S
  • Molecular Weight : 404.45 g/mol
  • Structure : The compound features a piperidine ring, a glycine moiety, and a methylsulfonyl group, which contribute to its biological activity.

The biological activity of this compound primarily stems from its interactions with various biological pathways:

  • Nitric Oxide Synthase (NOS) Modulation : Ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate has been shown to influence nitric oxide production, which plays a critical role in vascular functions and inflammation. Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including vasodilation and neurotransmission .
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by regulating cytokine production. It has been observed to inhibit the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 in macrophages .
  • Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Nitric Oxide ProductionIncreased
Cytokine RegulationInhibition of IL-6, IL-8
CytotoxicityInduces apoptosis in cancer cells
Vascular EffectsPromotes vasodilation via NO signaling

Case Studies

  • In Vivo Studies : In animal models, administration of ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate demonstrated significant reductions in tumor growth rates when combined with standard chemotherapy agents. The combination therapy improved survival rates compared to control groups .
  • Cell Culture Experiments : In vitro assays using human macrophage cell lines revealed that this compound effectively reduced inflammatory cytokine levels upon LPS stimulation, suggesting its potential as an anti-inflammatory agent .

Properties

CAS No.

5819-52-3

Molecular Formula

C18H23F3N2O5S

Molecular Weight

436.4 g/mol

IUPAC Name

ethyl 1-[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H23F3N2O5S/c1-3-28-17(25)13-7-9-22(10-8-13)16(24)12-23(29(2,26)27)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,3,7-10,12H2,1-2H3

InChI Key

BXVSKXWPXKQTOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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